N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide
CAS No.: 2034612-54-7
Cat. No.: VC4959957
Molecular Formula: C20H19N3O2S
Molecular Weight: 365.45
* For research use only. Not for human or veterinary use.
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide - 2034612-54-7](/images/structure/VC4959957.png)
Specification
CAS No. | 2034612-54-7 |
---|---|
Molecular Formula | C20H19N3O2S |
Molecular Weight | 365.45 |
IUPAC Name | N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide |
Standard InChI | InChI=1S/C20H19N3O2S/c1-23(2)15(17-11-13-7-3-5-9-16(13)25-17)12-21-19(24)20-22-14-8-4-6-10-18(14)26-20/h3-11,15H,12H2,1-2H3,(H,21,24) |
Standard InChI Key | AWDHGVAYLARJQU-UHFFFAOYSA-N |
SMILES | CN(C)C(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC4=CC=CC=C4O3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates two aromatic heterocycles: a benzofuran ring system and a benzothiazole scaffold. The benzofuran unit consists of a fused benzene and furan ring, while the benzothiazole combines benzene with a thiazole ring containing sulfur and nitrogen atoms . These moieties are connected through a carboxamide group attached to a dimethylaminoethyl side chain. The dimethylamino group introduces basicity and potential for hydrogen bonding, which may influence solubility and receptor interactions .
Crystallographic and Spectroscopic Insights
While direct crystallographic data for this specific compound are unavailable, related benzothiazole derivatives exhibit planar aromatic systems with bond lengths and angles consistent with conjugated π-electron systems. For example, in N-(benzo[d]thiazol-2-yl) derivatives, the C=O bond length measures approximately 1.221 Å, and dihedral angles between aromatic rings are minimal (~0.18°), suggesting coplanarity that enhances electronic conjugation . Such structural features are critical for intermolecular interactions, including hydrogen bonding and π-π stacking, which may dictate packing in solid-state forms or binding to biological targets .
Spectroscopic characterization of analogous compounds reveals distinct FTIR absorptions for carbonyl groups (1693–1700 cm⁻¹) and aromatic C=N stretches (1597–1600 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra typically show resonances for aromatic protons in the δ 7.3–7.8 ppm range and methylene groups adjacent to amide nitrogens at δ 4.3–4.5 ppm . These signatures provide a template for hypothesizing the spectral properties of the target compound.
Synthetic Methodologies
General Approaches to Benzothiazole Carboxamides
The synthesis of benzothiazole-2-carboxamide derivatives often begins with 2-aminobenzothiazole, which undergoes acylation reactions with activated carboxylic acid derivatives. For instance, chloroacetyl chloride has been employed to introduce carboxamide functionalities via nucleophilic acyl substitution . A representative procedure involves refluxing 2-aminobenzothiazole with chloroacetyl chloride in tetrahydrofuran (THF), followed by precipitation and recrystallization to yield the desired product in ~87% yield .
Adaptations for Target Compound Synthesis
To synthesize N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide, the following multi-step strategy is proposed:
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Benzofuran Synthesis: 2-Acetylbenzofuran may be prepared via Perkin condensation or cyclization of o-hydroxyacetophenone derivatives.
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Side Chain Introduction: The dimethylaminoethyl group could be introduced via alkylation of benzofuran-2-ylmethylamine with 2-chloro-N,N-dimethylethylamine.
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Carboxamide Coupling: The resulting amine intermediate would then be coupled with 1,3-benzothiazole-2-carbonyl chloride using standard amidation conditions (e.g., DCC/DMAP).
Key challenges include optimizing the stereochemistry at the chiral center of the dimethylaminoethyl group and preventing side reactions during acylation. Purification via column chromatography or recrystallization would be essential to isolate the target compound.
Biological Activity and Mechanism
Putative Pharmacological Effects
Benzothiazoles and benzofurans are well-documented for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of both moieties in the target compound suggests potential synergistic interactions. For example, benzothiazoles inhibit protein kinases by competing with ATP binding in the catalytic cleft, a mechanism observed in compounds targeting the S_TKc domain of serine/threonine kinases . The dimethylaminoethyl side chain may enhance membrane permeability, facilitating intracellular accumulation.
Oxidative Stress and Apoptosis Modulation
Preliminary studies on structurally related compounds indicate modulation of oxidative stress pathways. Benzothiazole derivatives scavenge reactive oxygen species (ROS) and upregulate antioxidant enzymes like superoxide dismutase (SOD) . Concurrently, the dimethylamino group may protonate under physiological conditions, enabling lysosomotropic effects that trigger apoptosis in cancer cells .
Comparative Analysis with Analogous Compounds
The table below contrasts the target compound with structurally related molecules, highlighting key differences in solubility, bioactivity, and synthetic accessibility:
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